二氟碳酸亚乙烯酯

描述

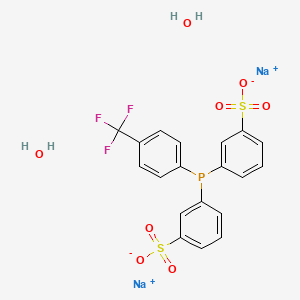

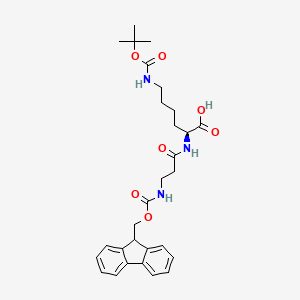

Di-fluoro ethylene carbonate (DFEC) is a fluorinated carbonate ester with a unique chemical structure . It is a colorless liquid with a sweet odor. It is an ester of ethylene carbonate and is soluble in polar solvents such as water, ethanol, and methanol. It has a molecular weight of 124.04 g/mol .

Synthesis Analysis

DFEC can be synthesized by a variety of methods. One method involves the reaction of ethylene carbonate with hydrogen fluoride. Another method involves the reaction of bis (2,2,2-trifluoroethyl) carbonate with ethylene oxide. A specific synthesis process involves a chlorination reaction followed by a fluorination reaction .Molecular Structure Analysis

The molecular formula of DFEC is C3H2F2O3 . The presence of fluorine atoms in its molecular structure significantly modifies the compound’s physical and chemical properties . These atoms influence its polarity, solubility, and reactivity with other substances .Chemical Reactions Analysis

DFEC operates through a unique mechanism that capitalizes on its distinct molecular structure . The presence of fluorine atoms in its structure significantly modifies the compound’s physical and chemical properties, influencing its polarity, solubility, and reactivity with other substances .Physical And Chemical Properties Analysis

DFEC is a colorless liquid with a sweet odor. It has a boiling point of 233.8±30.0 °C and a density of 1.52±0.1 g/cm3 . It is soluble in polar solvents such as water, ethanol, and methanol.科学研究应用

锂离子电池中的电解质添加剂:FEC 已被发现可以改善锂化过程中的电解质分解,从而提高锂离子电池的性能和寿命。这在具有石墨负极的电池中尤为明显,其中 FEC 减少了电解质分解并有助于延长循环寿命 (McMillan 等,1999 年)。

固体电解质界面 (SEI) 的形成:FEC 在锂离子电池中硅负极上形成固体电解质界面至关重要。这种 SEI 对电池的电化学性能至关重要,因为它确保了稳定性和效率。研究表明,使用 FEC 形成的 SEI 更加稳定并增强了电池性能 (Jin 等,2017 年)。

聚合物电解质中的离子电导率:基于 FEC 的电解质表现出显着的离子电导率,这有利于全固态电池的应用。这包括高锂离子转移数和增强的电导率,使 FEC 成为先进电池技术中很有前途的组成部分 (Tominaga 和 Yamazaki,2014 年)。

高压正极和负极的稳定性:FEC 有助于稳定高压锂离子电池中的正极和负极材料。它有助于在高压条件下保持电池的容量并确保安全特性,证明了其在先进电池系统中的多功能性和重要性 (Lin 和 Zhao,2020 年)。

增强负极的电化学性能:FEC 在提高电池中硅纳米颗粒负极的循环性能和容量保持方面也发挥着重要作用。这种增强归因于 FEC 促进了坚固的 SEI 层的形成 (Nguyen 和 Lucht,2016 年)。

作用机制

安全和危害

属性

IUPAC Name |

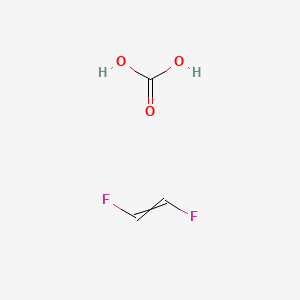

carbonic acid;1,2-difluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F2.CH2O3/c3-1-2-4;2-1(3)4/h1-2H;(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGNOQUKCGLETL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CF)F.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the fluorination of ethylene carbonate impact lithium ion (Li+) solvation and what are the downstream effects on battery performance?

A1: Increasing the degree of fluorination on ethylene carbonate weakens the interaction strength between the Li+ ions and the solvent molecules. [] This weaker ion-dipole interaction facilitates a faster desolvation rate for Li+ ions. In practical terms, a DFEC-based electrolyte exhibited a sixfold increase in ion desolvation rate at -20°C compared to a non-fluorinated EC-based electrolyte. [] This faster desolvation is crucial for improved low-temperature performance as it lowers the energy barrier for Li+ ions to move through the passivation layer, enhancing charge transfer and reducing the risk of lithium dendrite formation, a major cause of capacity loss in batteries. []

Q2: What is the significance of the high dielectric constant of DFEC in its application as a battery electrolyte solvent?

A2: A high dielectric constant, like that exhibited by DFEC and its less fluorinated counterparts (FEC and EC), is a desirable property for battery electrolyte solvents. [] A high dielectric constant indicates the solvent's ability to effectively dissolve and dissociate lithium salts into their constituent ions (Li+). This efficient ion dissociation leads to higher ionic conductivity within the electrolyte, facilitating better charge transport between the battery electrodes and ultimately contributing to improved battery performance. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B1495487.png)

![2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium Hydrogen Dichloride](/img/structure/B1495505.png)

![(2S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);chloride;tetrafluoroborate](/img/structure/B1495510.png)

![Dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II);97%](/img/structure/B1495521.png)